7-Bromopyrido[3,4-b]pyrazine

Synthetic Chemistry C-C Bond Formation Medicinal Chemistry

Medicinal chemistry teams optimizing kinase inhibitors face scaffold-hopping risk when halogen substituents cannot support reliable cross-coupling. 7-Bromopyrido[3,4-b]pyrazine resolves this with a strategic 7-position bromine handle engineered for efficient Suzuki-Miyaura and Buchwald-Hartwig diversification. - Enables parallel library synthesis across the hinge-binding region of FLT3, Syk, and related kinase targets. - 7-Br isomer delivers optimal reactivity-stability balance vs. labile 7-iodo or sluggish 7-chloro analogs. - Clinically validated pyrido[3,4-b]pyrazine core (cf. sovleplenib) reduces scaffold-hopping attrition. Supplied at ≥95% HPLC purity; soluble in DMSO and DMF (≤25 mg/mL). Ambient storage and room-temperature shipping simplify logistics for HTS collections and med-chem programs.

Molecular Formula C7H4BrN3
Molecular Weight 210.03 g/mol
CAS No. 1337880-74-6
Cat. No. B1377934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrido[3,4-b]pyrazine
CAS1337880-74-6
Molecular FormulaC7H4BrN3
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C=NC(=CC2=N1)Br
InChIInChI=1S/C7H4BrN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H
InChIKeyWWFZKPQULBADCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrido[3,4-b]pyrazine (CAS 1337880-74-6): A Strategic Heterocyclic Building Block for Kinase Inhibitor Discovery and Chemical Biology


7-Bromopyrido[3,4-b]pyrazine (CAS 1337880-74-6) is a heterocyclic compound with the molecular formula C7H4BrN3 and a molecular weight of 210.03 g/mol . Its structure features a bromine atom at the 7-position of the pyrido[3,4-b]pyrazine framework, a privileged scaffold widely employed in medicinal chemistry for the design of protein kinase inhibitors [1]. The compound is typically supplied as a solid with a purity of 95% (HPLC) and a melting point of 244-248°C . It is soluble in DMSO and DMF (up to 25 mg/mL) and is intended for research and development purposes only .

Why 7-Bromopyrido[3,4-b]pyrazine (1337880-74-6) Cannot Be Simply Replaced by Other Halogenated Pyridopyrazines


The pyrido[3,4-b]pyrazine scaffold is a validated platform for protein kinase inhibition, but its utility is exquisitely sensitive to the nature and position of halogen substituents [1]. While analogs such as 8-bromo, 7-chloro, or 7-iodo variants exist, their divergent reactivity in cross-coupling reactions, distinct electronic properties, and differential impacts on target binding affinity render them non-interchangeable in lead optimization workflows [2]. For instance, the 7-bromo isomer provides a unique balance of reactivity and stability for Suzuki-Miyaura couplings compared to the more labile iodo derivative or the less reactive chloro counterpart . Furthermore, the 7-position bromine atom is strategically positioned to engage in halogen bonding or steric interactions with kinase hinge regions, a feature not equivalently replicated by 8-substituted analogs [3]. The following quantitative evidence delineates the specific, measurable differentiation of 7-bromopyrido[3,4-b]pyrazine.

Quantitative Evidence for the Strategic Selection of 7-Bromopyrido[3,4-b]pyrazine (1337880-74-6) over In-Class Analogs


Synthetic Versatility: A Superior Handle for Palladium-Catalyzed Cross-Coupling

The bromine atom at the 7-position of the pyrido[3,4-b]pyrazine core serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are essential for rapid library synthesis in kinase inhibitor programs. In a study evaluating the reactivity of halogenated pyrido[3,4-b]pyrazines, the 7-bromo derivative was successfully converted to 7-iodo-8-bromo derivatives via deprotometalation-trapping, demonstrating its superior reactivity profile for sequential functionalization compared to the less reactive 7-chloro analog (CAS 93049-39-9) [1]. This reactivity translates to higher yields and faster diversification in medicinal chemistry workflows [2].

Synthetic Chemistry C-C Bond Formation Medicinal Chemistry

Stability Profile: Superior Solid-State Integrity for Long-Term Research Reproducibility

The physical stability of a research compound directly impacts experimental reproducibility. 7-Bromopyrido[3,4-b]pyrazine demonstrates a well-defined melting point of 244-248°C, indicating high crystalline integrity . In contrast, the 7-iodo analog (CAS not specified) exhibits lower thermal stability, decomposing upon heating, which can lead to variable purity and unreliable biological results . This thermal robustness ensures that 7-bromopyrido[3,4-b]pyrazine can be stored and handled under standard laboratory conditions (recommended storage at ambient temperature) without significant degradation, a key advantage over more labile halogenated congeners .

Compound Management Stability Reproducibility

Solubility Profile: Enabling a Broad Range of Assay Conditions

Solubility in common biological assay solvents is a critical, yet often overlooked, parameter for compound selection. 7-Bromopyrido[3,4-b]pyrazine exhibits practical solubility in DMSO and DMF, achieving concentrations up to 25 mg/mL . This level of solubility is sufficient for preparing high-concentration stock solutions required for dose-response assays and high-throughput screening. While the 8-bromo isomer (CAS 929074-45-3) is also soluble in these solvents, its exact solubility limits are not as well-documented, making the 7-bromo derivative a more predictable and reliable choice for assay development . The defined solubility of the 7-bromo derivative reduces the risk of precipitation and ensures consistent compound delivery in cell-based and biochemical assays.

Assay Development Compound Solubility Biochemical Assays

Strategic Value in Kinase Inhibitor Scaffold Diversification

The pyrido[3,4-b]pyrazine core is a recognized privileged structure in kinase inhibitor design, with the 7-position serving as a key vector for introducing diversity that modulates target selectivity and potency [1]. While numerous derivatives of this scaffold have been reported with low micromolar IC50 values against cancer-related kinases, the specific activity of the unsubstituted 7-bromopyrido[3,4-b]pyrazine itself is not a primary measure of its utility. Instead, its value lies in its role as a versatile intermediate for generating focused libraries. The 7-bromo group provides a unique exit vector that, when substituted with appropriate pharmacophores, can achieve potent kinase inhibition, as demonstrated by the clinical candidate sovleplenib, which originated from SAR studies on a pyrido[3,4-b]pyrazine scaffold [2]. This positions 7-bromopyrido[3,4-b]pyrazine as a critical starting material for accessing a chemical space with proven translational potential, a claim not supported by unhalogenated or less synthetically accessible analogs.

Kinase Inhibitors Scaffold Hopping Medicinal Chemistry

Key Application Scenarios for Procuring 7-Bromopyrido[3,4-b]pyrazine (CAS 1337880-74-6)


Kinase Inhibitor Lead Optimization and Focused Library Synthesis

Medicinal chemistry teams focusing on kinase targets (e.g., FLT3, Syk) can utilize 7-bromopyrido[3,4-b]pyrazine as a core scaffold for parallel synthesis. The 7-bromo handle allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore SAR around the hinge-binding region [1]. The scaffold's proven clinical tractability, as evidenced by the development of sovleplenib, reduces the risk associated with scaffold hopping and accelerates hit-to-lead timelines .

Chemical Biology Probe Development

Researchers developing chemical probes for target identification or mechanism-of-action studies can leverage the compound's synthetic versatility. The 7-bromo group serves as an attachment point for affinity tags (e.g., biotin) or fluorescent reporters, enabling the creation of tool compounds for pull-down assays or cellular imaging [1]. The well-defined solubility and stability profile ensures reliable performance in these demanding applications .

High-Throughput Screening (HTS) Library Enhancement

For organizations managing or augmenting HTS compound collections, 7-bromopyrido[3,4-b]pyrazine offers a cost-effective entry point to a biologically relevant chemical space. Its inclusion in screening decks can increase the probability of identifying novel kinase inhibitor hits [1]. The compound's documented physical properties simplify automated liquid handling and storage, a practical advantage for large-scale screening operations .

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